2-(4-aminopiperidin-1-yl)-6-cyclopropylpyrimidin-4(3H)-one
Overview
Description
The compound “2-(4-aminopiperidin-1-yl)-6-cyclopropylpyrimidin-4(3H)-one” is a complex organic molecule. It is related to a class of compounds known as aryl amide derivatives .
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of Thiazolopyrimidine Derivatives involves a series of reactions including the coupling of 2-amino-4,6-dimethylpyrimidine with malononitrile . Another example is the synthesis of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles, which involves the cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .Molecular Structure Analysis
The molecular structure of similar compounds can be complex. For instance, the compound 4-(4-Piperidin-1-yl-thieno[3,2-C]pyridine-3-yl)benzamide has a complex structure with multiple aromatic rings and a piperidine ring .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and varied. For instance, the reaction of 2-aminobenzimidazole with malononitrile results in the formation of 4-amino-1-(1H-benzo[d]imidazol-2-yl)-6-imino-1,6-dihydropyridazine-3,5-dinitrile .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For instance, the compound 2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO) is a stable free radical commonly used as an oxidizing agent in organic synthesis .Scientific Research Applications
Synthesis and Chemical Reactions
- Multicomponent Synthesis : A study by Reddy et al. (2014) demonstrates the synthesis of α-aminophosphonates from a three-component condensation reaction involving 2-cyclopropylpyrimidin-4-carbaldehyde, various anilines/benzothiazole amines, and different phosphites, using phosphomolybdic acid in dichloromethane. This illustrates the potential for creating complex molecules from simpler pyrimidine derivatives, which may be relevant for the synthesis of 2-(4-aminopiperidin-1-yl)-6-cyclopropylpyrimidin-4(3H)-one (Reddy, P. S., Reddy, P. V. G., & Reddy, S., 2014).
Pharmacological Applications
- Histamine H4 Receptor Ligands : Altenbach et al. (2008) conducted structure-activity studies on a series of 2-aminopyrimidines as ligands for the histamine H4 receptor, which are relevant for anti-inflammatory and antinociceptive applications. This research indicates the potential use of pyrimidine derivatives in developing therapeutic agents (Altenbach, R. et al., 2008).
Antimicrobial Activity
- Synthesis of Antimicrobial Compounds : Gupta et al. (2014) synthesized a series of multifunctional 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines via a multicomponent reaction. The compounds exhibited antimicrobial activity against various pathogens, suggesting the potential antimicrobial applications of pyrimidine derivatives (Gupta, R., Jain, A., Madan, Y., & Menghani, E., 2014).
Molecular Docking and Computational Studies
- Computational Studies and NLO Properties : Jayarajan et al. (2019) synthesized 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide and its analog, investigating their non-linear optical properties and molecular docking analyses. This highlights the use of computational methods to explore the properties and potential biological applications of pyrimidine derivatives (Jayarajan, R. et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-aminopiperidin-1-yl)-4-cyclopropyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c13-9-3-5-16(6-4-9)12-14-10(8-1-2-8)7-11(17)15-12/h7-9H,1-6,13H2,(H,14,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPHVZMCGCTCKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)NC(=N2)N3CCC(CC3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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